molecular formula C10H12FN B13424548 rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine

rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine

Katalognummer: B13424548
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: XNFQXSSYOFKEOJ-IONNQARKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine is a chemical compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a fluorine atom substituted at the 2-position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the methanamine group. One common approach is the reaction of a 2-fluorophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction and amination steps yield the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The fluorine atom can also influence the electronic properties and reactivity of the compound, enhancing its effectiveness in certain applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine
  • rac-[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
  • rac-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine

Uniqueness

rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This distinct structural feature sets it apart from other similar compounds and can lead to different applications and effects.

Eigenschaften

Molekularformel

C10H12FN

Molekulargewicht

165.21 g/mol

IUPAC-Name

[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5-6,12H2/t7-,9+/m0/s1

InChI-Schlüssel

XNFQXSSYOFKEOJ-IONNQARKSA-N

Isomerische SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2F)CN

Kanonische SMILES

C1C(C1C2=CC=CC=C2F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.